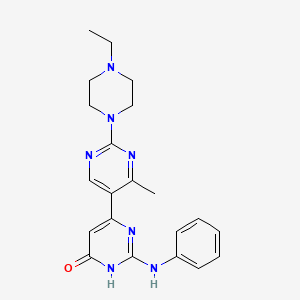
2'-(4-ethylpiperazin-1-yl)-4'-methyl-2-(phenylamino)-4,5'-bipyrimidin-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-2-(PHENYLAMINO)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is an organic compound belonging to the class of n-arylpiperazines. These compounds contain a piperazine ring where the nitrogen ring atom carries an aryl group.
Preparation Methods
The synthesis of 2’-(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-2-(PHENYLAMINO)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE involves multiple steps. The synthetic route typically starts with the preparation of the piperazine ring, followed by the introduction of the ethyl and phenylamino groups. Reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2’-(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-2-(PHENYLAMINO)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in binding studies to understand protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2’-(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-2-(PHENYLAMINO)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
- 2-(4-ETHYLPIPERAZIN-1-YL)-4-(PHENYLAMINO)PYRAZOLO[1,5-A][1,3,5]TRIAZINE-8-CARBONITRILE
- 2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDINE-5-CARBOXAMIDE
- 4-(4-ETHYLPIPERAZIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE
Properties
Molecular Formula |
C21H25N7O |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-anilino-4-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H25N7O/c1-3-27-9-11-28(12-10-27)21-22-14-17(15(2)23-21)18-13-19(29)26-20(25-18)24-16-7-5-4-6-8-16/h4-8,13-14H,3,9-12H2,1-2H3,(H2,24,25,26,29) |
InChI Key |
GNEIVXSMYXBJIU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C(=N2)C)C3=CC(=O)NC(=N3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















